molecular formula C28H23N3O4S B11636196 butyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

butyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11636196
M. Wt: 497.6 g/mol
InChI Key: ZQBUZQHSNJAQAC-APUKAWEPSA-N
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Description

BUTYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a furan ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves a multi-step process:

    Formation of the Thiazolopyrimidine Core: The initial step involves the condensation of a suitable thioamide with a β-ketoester in the presence of a base, such as sodium ethoxide, to form the thiazolopyrimidine core.

    Introduction of the Furan Ring: The next step involves the reaction of the thiazolopyrimidine intermediate with a furan derivative, typically under acidic conditions, to introduce the furan ring.

    Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with butyl benzoate in the presence of a catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of BUTYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the thiazolopyrimidine core, resulting in the formation of dihydrothiazolopyrimidine derivatives.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzoate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazolopyrimidine derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

BUTYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in the treatment of certain diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    BUTYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE: shares structural similarities with other thiazolopyrimidine derivatives, such as:

Uniqueness: The uniqueness of BUTYL 4-(5-{[(6Z)-5-IMINO-7-OXO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester group, in particular, enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

butyl 4-[5-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C28H23N3O4S/c1-2-3-15-34-27(33)20-11-9-19(10-12-20)24-14-13-21(35-24)16-22-25(29)31-23(18-7-5-4-6-8-18)17-36-28(31)30-26(22)32/h4-14,16-17,29H,2-3,15H2,1H3/b22-16-,29-25?

InChI Key

ZQBUZQHSNJAQAC-APUKAWEPSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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